

# N3-Methyl Pantoprazole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: N3-Methyl pantoprazole

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This technical guide provides an in-depth overview of **N3-Methyl pantoprazole**, a known process-related impurity of the proton pump inhibitor, pantoprazole. The document details its chemical properties, synthesis, and the context of its formation as a pharmaceutical impurity.

## Core Chemical Data

**N3-Methyl pantoprazole**, systematically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a methylated derivative of pantoprazole.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized below.

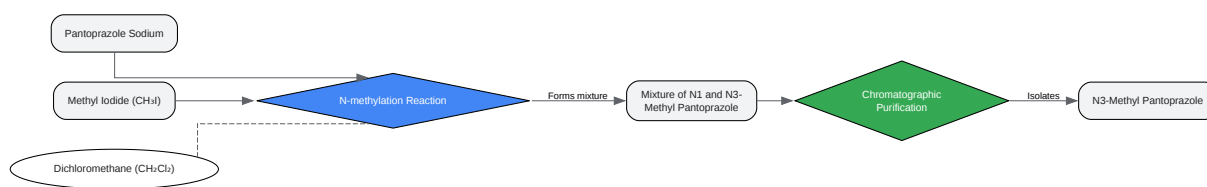
Property	Value	Reference
CAS Number	721924-06-7	<sup>[1]</sup>
Molecular Formula	C <sub>17</sub> H <sub>17</sub> F <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S	<sup>[1]</sup>
Molecular Weight	397.40 g/mol	
IUPAC Name	6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole	<sup>[1]</sup>
Synonyms	Pantoprazole EP Impurity F	<sup>[1]</sup>

## Synthesis and Formation

**N3-Methyl pantoprazole** is typically formed as a byproduct during the synthesis of pantoprazole.[2][3] The methylation occurs on the nitrogen atom at position 3 of the benzimidazole ring system of the pantoprazole molecule.

## General Synthetic Pathway

The synthesis of N-methylated pantoprazole impurities can be achieved by reacting pantoprazole sodium with a methylating agent, such as methyl iodide, in a suitable solvent like dichloromethane.[4] This reaction can produce a mixture of N1 and N3 methylated isomers.



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A generalized synthetic workflow for N-methylated pantoprazole impurities.

## Experimental Protocol: General N-Methylation of Pantoprazole

The following is a general procedure for the N-methylation of pantoprazole, which would yield **N3-Methyl pantoprazole** among the products.

Materials:

- Pantoprazole sodium sesquihydrate (PAN–Na<sup>+</sup>·1.5H<sub>2</sub>O)
- Methyl iodide (CH<sub>3</sub>I)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Magnetic stirrer
- Round-bottom flask
- Reflux condenser

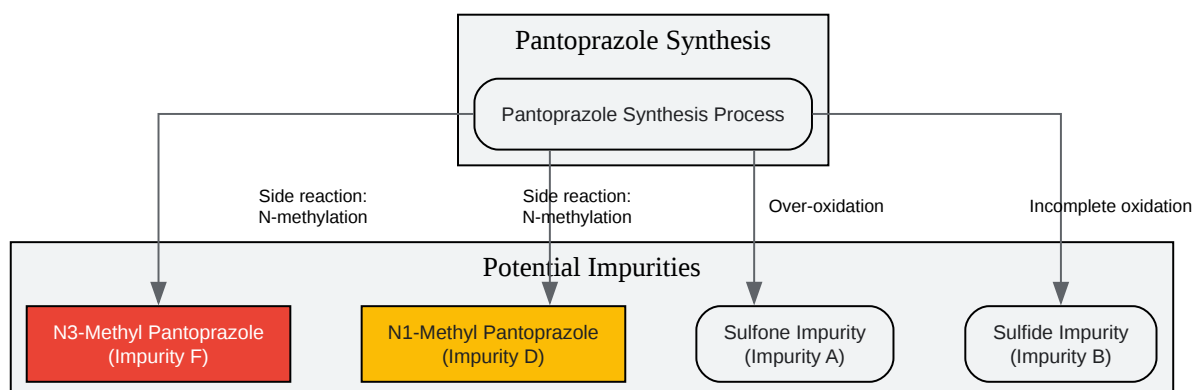
#### Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, add dichloromethane (50 mL) and pantoprazole sodium sesquihydrate (10 g, 23 mmol).<sup>[4]</sup>
- Add methyl iodide (3.7 g, 26 mmol) to the mixture.<sup>[4]</sup>
- Reflux the mixture for 3 hours.<sup>[4]</sup>
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled, filtered, and washed with dichloromethane.<sup>[4]</sup>
- The filtrate is concentrated under reduced pressure.<sup>[4]</sup>
- The resulting product, a mixture of N-methylated isomers, can be further purified by column chromatography to isolate the **N3-Methyl pantoprazole**.

## Context as a Pharmaceutical Impurity

In the context of pharmaceutical manufacturing, **N3-Methyl pantoprazole** is considered a process-related impurity.<sup>[2][3]</sup> Regulatory bodies like the European Pharmacopoeia (EP) list it as "Pantoprazole EP Impurity F".<sup>[1]</sup> The presence of such impurities in an active pharmaceutical ingredient (API) must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product.

The formation of N-methylated impurities can sometimes be attributed to trace amounts of formaldehyde in solvents like methanol, which can be converted to formic acid and act as a methylating source under certain reaction conditions.<sup>[4]</sup>



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Logical relationship showing the formation of **N3-Methyl pantoprazole** as an impurity.

## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity or interaction of **N3-Methyl pantoprazole** with any signaling pathways. Its primary relevance in the scientific literature is as a chemical entity for the quality control of pantoprazole. As an impurity, its pharmacological and toxicological profiles are not extensively studied in the same way as the active pharmaceutical ingredient. The mechanism of action of the parent compound, pantoprazole, involves the inhibition of the gastric H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in parietal cells.<sup>[5][6]</sup>

## Conclusion

**N3-Methyl pantoprazole** is a well-characterized impurity of pantoprazole. While its synthesis is straightforward, its presence in the final drug product is carefully controlled. This guide provides the essential chemical information and context for researchers and professionals in the field of drug development and quality control. Further research into the potential biological effects of this and other pantoprazole-related impurities could be of value in comprehensively understanding the safety profile of the drug.

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